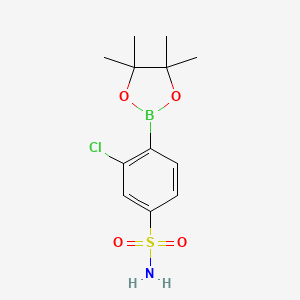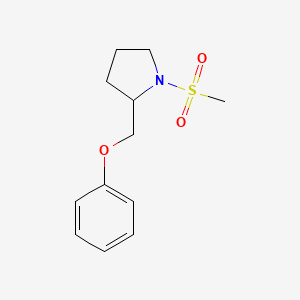![molecular formula C11H16N4O B7596144 2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7596144.png)
2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole, also known as DPI, is a chemical compound that has been used in scientific research for its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a role in various cellular processes, including cell growth, differentiation, and apoptosis. DPI has been studied for its potential use in cancer treatment, as well as for its effects on the immune system.
Wirkmechanismus
2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole is a selective inhibitor of PKC, which is a family of enzymes that play a role in various cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and is involved in the regulation of cell growth, differentiation, and apoptosis. This compound inhibits the activity of PKC by binding to its regulatory domain, which prevents its activation by other signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis, which is programmed cell death. In immune cells, this compound has been shown to inhibit the activation and proliferation of T cells and B cells, as well as the production of cytokines and chemokines. In neuronal cells, this compound has been shown to modulate synaptic plasticity and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole in lab experiments is its selectivity for PKC, which allows for the specific inhibition of this enzyme without affecting other signaling pathways. This can be useful for studying the role of PKC in various cellular processes. However, this compound has also been shown to have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results. Additionally, the use of this compound in vivo can be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole. One area of interest is the development of more selective PKC inhibitors that do not have off-target effects on other signaling pathways. Another area of interest is the use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
Synthesemethoden
2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole can be synthesized through a multi-step process, starting with the reaction of 4,5-dimethylimidazole with formaldehyde to form 4,5-dimethylimidazolium methylene. This intermediate is then reacted with isopropyl alcohol and cyanogen bromide to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole has been used in a variety of scientific research applications, including cancer treatment, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.
In immunology research, this compound has been used to study the role of PKC in immune cell function. It has been shown to inhibit the activation of T cells and B cells, as well as the production of cytokines and chemokines. This compound has also been studied for its effects on the immune system in various disease models, including autoimmune diseases and infectious diseases.
In neuroscience research, this compound has been used to study the role of PKC in neuronal function. It has been shown to inhibit the release of neurotransmitters, such as dopamine and glutamate, and to modulate synaptic plasticity. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[(4,5-dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-7(2)11-14-13-10(16-11)5-15-6-12-8(3)9(15)4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIXSAYNBZCRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC2=NN=C(O2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Oxa-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B7596064.png)

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B7596081.png)


![N-[(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7596097.png)
![3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7596105.png)
![N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7596111.png)

![7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7596119.png)
![3-[(4,5-Dimethylimidazol-1-yl)methyl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B7596126.png)
![1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7596137.png)
![3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7596166.png)
![4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7596176.png)